6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C8H5F3N2O2S. It is a member of the thienopyrimidine family, which is known for its diverse biological activities and applications in various fields of research and industry .
Mechanism of Action
Target of Action
Similar compounds have been suggested to bind to and be transported by folate receptor alpha (frα) and beta (frβ) .
Mode of Action
It is suggested that similar compounds should bind to and be transported by frα and frβ , indicating a possible interaction with these targets.
Result of Action
Similar compounds have shown effective anti-tumor activity in vitro .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol in animal models have not been thoroughly studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
The compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol typically involves the reaction of 2-aminothiophene with trifluoroacetaldehyde and subsequent cyclization with cyanamide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated reagents; basic conditions using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom at the 4-position.
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a different ring fusion pattern.
Uniqueness
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups at the 2 and 4 positions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)2-3-1-4-5(14)12-7(15)13-6(4)16-3/h1H,2H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZFUJFUVQTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=O)N2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.